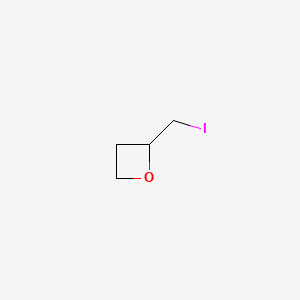

![molecular formula C9H8ClF3N2O B571524 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride CAS No. 1375474-19-3](/img/structure/B571524.png)

2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

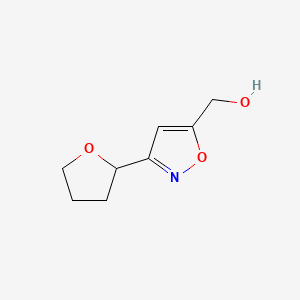

2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride is a chemical compound with the CAS Number: 1375474-19-3 . It has a molecular weight of 252.62 . The IUPAC name for this compound is amino [4- (trifluoromethoxy)phenyl]acetonitrile hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride is 1S/C9H7F3N2O.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4,8H,14H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 252.62 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Science

- Stable Hemiaminals Formation : Research by Barys et al. (2010) explored the reactions between 4-amino-1,2,4-triazole and nitro-substituted benzaldehydes in acetonitrile under neutral conditions, leading to stable hemiaminals. This study highlights the potential of incorporating 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride in similar reactions due to its structural resemblance and reactivity profile, suggesting its use in synthesizing novel organic compounds with potential applications in material science and drug development Barys et al., 2010.

Analytical Chemistry

- Enantioseparation Techniques : Lee et al. (2008) conducted a study on the enantioseparation of N-protected fluorenylmethoxycarbonyl (N-FMOC) alpha-amino acids using polysaccharide-derived chiral stationary phases in reverse mode liquid chromatography. This research illustrates the critical role of acetonitrile in optimizing the separation process, pointing to the potential of 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride in enhancing analytical methodologies, especially in chiral separation techniques that are fundamental in pharmaceutical analysis Lee et al., 2008.

Electochemical Studies

- Photoluminescent Material Discovery : Ekinci et al. (2000) investigated the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, which shares a similar core structure with 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride, in acetonitrile. The study unveiled a new class of π-conjugated oligoaminothiophenes with significant absorbance and photoluminescence properties. This suggests potential applications of 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride in developing novel photoluminescent materials for optoelectronic devices Ekinci et al., 2000.

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to various precautions that should be taken when handling the compound .

Eigenschaften

IUPAC Name |

2-amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4,8H,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAHRDJNGYSHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)OC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride | |

CAS RN |

1375474-19-3 |

Source

|

| Record name | Benzeneacetonitrile, α-amino-4-(trifluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R)-2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B571458.png)